molecular formula C10H8N4OS3 B14913596 5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14913596
M. Wt: 296.4 g/mol
InChI Key: PIUWMXGUMOAPNC-UHFFFAOYSA-N
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Description

5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine (CAS 878944-71-9) is a high-purity synthetic compound with a molecular weight of 296.38 g/mol and a stated purity of 98% . This complex molecule features a 1,3,4-thiadiazole core, an isoxazole ring, and a thiophene heterocycle, linked by a thioether bridge. The 2-amine group on the thiadiazole ring and the overall molecular architecture make it a derivative of the 1,3,4-thiadiazole class, which is a privileged structure in medicinal chemistry . Derivatives of 1,3,4-thiadiazole are the subject of extensive research due to their diverse biological activities. Scientific literature indicates that compounds with this scaffold have demonstrated significant potential in various experimental models, including antitumor, anti-HIV, antiproliferative, and germicidal activities . The incorporation of the thiophene ring, a common bioisostere, is a strategy often employed to optimize a compound's pharmacokinetic properties and binding affinity. Consequently, this compound is a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N4OS3

Molecular Weight

296.4 g/mol

IUPAC Name

5-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H8N4OS3/c11-9-12-13-10(18-9)17-5-6-4-7(15-14-6)8-2-1-3-16-8/h1-4H,5H2,(H2,11,12)

InChI Key

PIUWMXGUMOAPNC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CSC3=NN=C(S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide, followed by cyclization.

    Coupling of the Rings: The final step involves coupling the isoxazole and thiadiazole rings through a thioether linkage. This can be achieved by reacting the isoxazole derivative with a thiadiazole derivative in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functionalization with Thiophen-2-yl and Isoxazole Groups

The integration of the thiophen-2-yl-isoxazol-3-yl-methyl group likely involves:

  • Thiomethyl Bridge Formation : Introduction of a sulfur-containing spacer (–S–CH₂–) to link the thiadiazole and isoxazole moieties.

  • Isoxazole Synthesis : Typically formed via nitrile oxide cycloaddition with acetylenes, though specific steps for this compound are not detailed in available sources.

Cyclodehydration via PPE

The PPE-mediated reaction avoids toxic reagents (e.g., POCl₃) and operates under mild conditions (<85°C) . The mechanism involves:

  • Intermediate Formation : Acylation of thiosemicarbazide by the carboxylic acid.

  • Cyclization : Loss of water and sulfur to form the thiadiazole ring.

Alternative Cyclization Methods

Other methods for thiadiazole synthesis include:

  • Lawesson’s Reagent (LR) : Facilitates cyclization of acylhydrazones to thiadiazoles .

  • Phosphorus Pentoxide (P₂O₅) : Acts as a dehydrating agent in cyclodehydration .

  • Thiourea Treatment : Converts oxadiazoles to thiadiazoles via sulfurization .

Comparison of Cyclizing Agents :

AgentRoleAdvantages
PPEMild cyclizing agentLow toxicity, <85°C
LRDehydrosulfurizationEnables sulfurization
P₂O₅Dehydrating agentHigh yields but requires high heat
ThioureaSulfur sourceConverts oxadiazoles to thiadiazoles

Structural and Stability Considerations

  • Intermolecular Interactions : Similar thiadiazole derivatives exhibit strong N–H⋯N hydrogen bonds and π–π stacking, influencing crystallinity .

  • Therapeutic Potential : Thiadiazole scaffolds often show anticancer activity (e.g., HepG-2/A-549 inhibition), though specific data for this compound are unavailable.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.

    Material Science: The compound’s reactivity and ability to form stable derivatives make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The sulfur and nitrogen atoms in the rings can form hydrogen bonds and other interactions with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substitutions to the 1,3,4-thiadiazole scaffold. Below is a comparative analysis with key derivatives:

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazol-2-amine Derivatives

Compound Name / Structure Key Substituents Biological Activity Potency (IC50/EC50) Reference
Target Compound : 5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine Thiophen-2-yl-isoxazole-methylthio Not explicitly reported N/A N/A
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Schiff bases Fluorophenyl-thiophene + aromatic aldehydes Anticancer (HeLa, Hep-G2, MCF7) 1.28 µg/mL (MCF7)
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Chlorobenzylidene + methylphenyl Insecticidal, fungicidal Not quantified
5-(4-(Di(indol-3-yl)methyl)phenyl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine Di(indolyl)phenyl + fluorophenyl Antifungal 89–92% inhibition (in vitro)
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine 3-Methylthiophene + oxadiazole Not reported N/A
5-{[(Thiophen-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine Thiophen-2-yl-methylthio Commercial availability (no bioactivity) N/A

Key Observations :

Structural Diversity: The target compound’s isoxazole-thiophene hybrid substituent distinguishes it from analogs like Schiff bases () or indole derivatives (). 5-{[(Thiophen-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine () shares the thiophene-methylthio group but lacks the isoxazole moiety, highlighting the target compound’s unique heterocyclic fusion .

Biological Activity: Anticancer Potential: Schiff base derivatives () with fluorophenyl-thiophene groups exhibit selective cytotoxicity against breast cancer (MCF7, IC50 = 1.28 µg/mL), suggesting that the thiophene-thiadiazole scaffold is critical for this activity. The target compound’s isoxazole extension may modulate selectivity or potency . Antifungal Activity: Indole-substituted analogs () show high efficacy (89–92% inhibition), likely due to the indole’s ability to disrupt fungal membranes. The target compound’s thiophene-isoxazole group may offer alternative mechanisms, such as enzyme inhibition . Insecticidal/Fungicidal Activity: Chlorobenzylidene derivatives () demonstrate broad-spectrum activity, possibly through interference with pest nervous systems. The target compound’s sulfur-rich structure could similarly target thiol-containing enzymes .

Synthetic Approaches :

  • Most analogs (e.g., ) are synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or aldehydes, followed by functionalization. The target compound likely employs similar steps, with additional cyclization to incorporate the isoxazole-thiophene unit .

Physicochemical Properties :

  • The logP (lipophilicity) of the target compound is expected to be higher than 5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine (logP = 1.62, ) due to the bulky isoxazole-thiophene group, which may improve membrane permeability .

Biological Activity

The compound 5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole core linked to a thiophene ring and an isoxazole moiety. This structural arrangement is significant as it enhances the compound's ability to interact with biological targets. The presence of sulfur and nitrogen heteroatoms contributes to its pharmacological properties by facilitating interactions with key enzymes and receptors in various biological pathways.

In Vitro Studies

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit potent anticancer effects. For instance:

  • Cell Viability Assays : The compound was tested against several cancer cell lines, including LoVo (colon cancer) and MCF-7 (breast cancer). Results indicated that the compound significantly reduced cell viability at concentrations as low as 200 µM, with an IC50 value of 2.44 µM for LoVo cells after 48 hours of exposure .
Cell LineIC50 Value (µM)Treatment Duration
LoVo2.4448 hours
MCF-729.1648 hours
  • Mechanism of Action : The compound appears to inhibit key pathways involved in cancer cell proliferation, including the inhibition of CDK9 and the transcriptional activity of STAT3 , which are crucial for tumor growth and survival . Molecular docking studies suggest that the compound can effectively bind to these targets, disrupting their normal function.

Case Studies

In a comparative study involving various thiadiazole derivatives:

  • Compounds were assessed for their ability to inhibit tumor cell growth relative to standard chemotherapeutics like cisplatin. Notably, certain derivatives exhibited superior efficacy against specific cancer types, highlighting the potential for developing targeted therapies based on this scaffold .

Antimicrobial Activity

The biological activity of thiadiazole derivatives extends beyond oncology. Several studies have reported promising antimicrobial effects:

  • Antitubercular Activity : The compound demonstrated significant activity against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like isoniazid .
CompoundMIC (µg/mL)Control (Isoniazid)
Thiadiazole Derivative26.4612

Mechanisms Underlying Biological Activity

The diverse biological activities of thiadiazole derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many thiadiazole compounds act as inhibitors of enzymes critical for cancer cell metabolism and replication, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II .
  • Interaction with Biological Targets : The unique chemical structure allows these compounds to interact with various biological targets including proteins involved in cell signaling pathways related to inflammation and tumorigenesis .

Q & A

Basic Question: What are the optimal synthetic routes for 5-(((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine?

Methodological Answer:
The synthesis typically involves multi-step heterocyclization and nucleophilic substitution reactions. For example:

Thiosemicarbazide as a precursor : React thiosemicarbazide with carbon disulfide in dimethylformamide (DMF) to form a thione intermediate, followed by nucleophilic addition and cyclization .

Functionalization of isoxazole-thiophene hybrids : Introduce the thiophen-2-yl isoxazole moiety via Suzuki coupling or halogen substitution, followed by thiolation using thioglycolic acid derivatives .

Thioether linkage formation : Use bromoalkanes in an alcoholic medium with equimolar alkali to generate the -(CH₂)-S- bridge .
Validation : Confirm intermediates and final products via ¹H NMR, IR, and elemental analysis. High-performance liquid chromatography (HPLC) ensures purity .

Advanced Question: How can contradictions in reported biological activities (e.g., antimicrobial vs. antitumor) be resolved?

Methodological Answer:
Contradictions often arise from structural analogs or assay variability. To address this:

Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., thiophene, isoxazole) and evaluate activity against standardized cell lines (e.g., MCF-7 for antitumor) or microbial strains (e.g., S. aureus for antimicrobial) .

Crystallographic analysis : Compare hydrogen-bonding patterns (e.g., N–H···N interactions in thiadiazole rings) to correlate molecular packing with activity .

Solubility optimization : Adjust alkyl chain length or introduce polar groups to enhance bioavailability, as poor solubility may mask intrinsic activity .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

¹H NMR spectroscopy : Identify protons on the thiophene (δ 6.8–7.5 ppm), isoxazole (δ 6.2–6.5 ppm), and thiadiazole (δ 8.1–8.3 ppm) rings .

IR spectroscopy : Confirm N–H stretching (3200–3400 cm⁻¹) and C=S bonds (1050–1250 cm⁻¹) .

X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H···N) and planarity deviations (<0.15 Å RMSD) to validate stereoelectronic effects .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the thiadiazole ring often acts as an electron acceptor .

Molecular docking : Simulate binding to target proteins (e.g., EGFR for antitumor activity). The thiophene-isoxazole moiety may occupy hydrophobic pockets, while the thiadiazole interacts via hydrogen bonding .

ADMET prediction : Use tools like SwissADME to optimize logP values (<5) and polar surface area (>80 Ų) for improved pharmacokinetics .

Basic Question: What are the challenges in crystallizing this compound, and how are they mitigated?

Methodological Answer:

Solvent selection : Slow evaporation of acetone or ethanol solutions yields diffraction-quality crystals by balancing polarity and volatility .

Hydrogen-bonding networks : Intramolecular C–H···N bonds stabilize planar conformations, while intermolecular N–H···N bonds form 2D layers parallel to the (0 1 1) plane .

Restraints in refinement : Apply isotropic displacement parameters and rigid bond restraints for disordered atoms (e.g., methyl groups) to refine structures with R-factors <0.055 .

Advanced Question: How do structural modifications (e.g., alkylation) affect electrochemical properties?

Methodological Answer:

Cyclic voltammetry (CV) : Introduce electron-donating groups (e.g., methyl) to lower oxidation potentials. For example, alkylation at the thiadiazole amine increases electron density, enhancing redox activity .

Electrochemical impedance spectroscopy (EIS) : Assess charge transfer resistance in thin films. Thiophene derivatives often show improved conductivity due to π-π stacking .

Spectroelectrochemistry : Monitor UV-Vis changes during oxidation to identify reactive intermediates (e.g., radical cations) .

Basic Question: How is purity validated during synthesis?

Methodological Answer:

HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) and ESI ionization to detect impurities <0.5% .

Melting point analysis : Compare observed values (e.g., 408 K for thiadiazole derivatives) with literature data to confirm crystallinity .

Elemental analysis : Ensure C, H, N, S percentages deviate <0.4% from theoretical values .

Advanced Question: What strategies resolve low yields in multi-step syntheses?

Methodological Answer:

Optimize reaction time/temperature : For cyclization steps, reflux in toluene for 5–6 h at 363 K improves yields by 15–20% .

Catalyst screening : Use p-toluenesulfonic acid (PTSA) for thiourea cyclization, achieving >80% conversion .

Protecting groups : Temporarily protect the thiadiazole amine with Boc groups to prevent side reactions during thioether formation .

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